molecular formula C16H15FO2 B1327602 3-(3-Fluorophenyl)-3'-methoxypropiophenone CAS No. 898788-73-3

3-(3-Fluorophenyl)-3'-methoxypropiophenone

Cat. No. B1327602
M. Wt: 258.29 g/mol
InChI Key: JRHRTKLEEGYFNH-UHFFFAOYSA-N
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Description

The compound “3-(3-Fluorophenyl)-3’-methoxypropiophenone” is likely a derivative of propiophenone, which is an aromatic ketone. The presence of a fluorophenyl group and a methoxy group could potentially influence its reactivity and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the electron-withdrawing fluorine atom and the electron-donating methoxy group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carbonyl group, which is a common site of nucleophilic attack, and the fluorophenyl and methoxy groups, which can influence the compound’s electronic properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a fluorine atom could increase its lipophilicity, while the presence of a carbonyl group could allow for hydrogen bonding .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • The compound has been utilized in the synthesis of hexadeuterated diethylstilbestrol, a process involving reductive coupling and the reaction of p-anisoylchloride with perdeuterated diethyl-cadmium (Derks & Wynberg, 1983).
    • It is also involved in laser flash photolysis studies, particularly in reactions of carbonyl triplets with phenols and photochemistry, highlighting its role in photochemical reactions (Das, Encinas & Scaiano, 1981).
  • Biological and Pharmacological Research :

    • In medicinal chemistry, derivatives of this compound have been explored for their potential as selective inhibitors in cancer treatment. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides show promise as potent and selective Met kinase inhibitors (Schroeder et al., 2009).
    • Novel 2-PQs derived from this compound have shown significant inhibitory activity against various tumor cell lines, contributing to the development of new anticancer drug candidates (Chou et al., 2010).
  • Material Science Applications :

    • The compound plays a role in the synthesis of polymers for applications like proton exchange membranes in fuel cells. For example, sulfonated side-chain grafting units containing this compound have been used to make comb-shaped sulfonated poly(arylene ether sulfone) copolymers, characterized by high proton conductivity (Kim, Robertson & Guiver, 2008).
  • Synthesis of Fluorinated Compounds :

    • It is used in the synthesis of various fluorinated heterocyclic compounds, demonstrating its utility in creating novel molecules with potential applications in different fields (Shi, Wang & Schlosser, 1996).

Safety And Hazards

Based on the safety data sheet of a similar compound, 3-(3-Fluorophenyl)propionic acid, it’s likely that this compound could cause skin and eye irritation and may be harmful if swallowed or inhaled .

properties

IUPAC Name

3-(3-fluorophenyl)-1-(3-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO2/c1-19-15-7-3-5-13(11-15)16(18)9-8-12-4-2-6-14(17)10-12/h2-7,10-11H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHRTKLEEGYFNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644513
Record name 3-(3-Fluorophenyl)-1-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluorophenyl)-3'-methoxypropiophenone

CAS RN

898788-73-3
Record name 1-Propanone, 3-(3-fluorophenyl)-1-(3-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898788-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Fluorophenyl)-1-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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